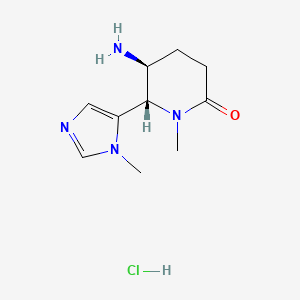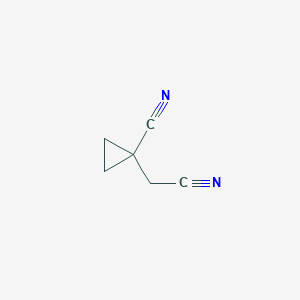
4-Tetradecylbenzene-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Tetradecylbenzene-1,2-diamine is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It is a member of the diamine family and is commonly referred to as TDB.
Wirkmechanismus
TDB works by disrupting the cell membrane of microorganisms, leading to their death. It does this by binding to the cell membrane and causing it to become more permeable, which allows important cellular components to leak out. This disrupts the normal functioning of the cell and ultimately leads to its death.
Biochemical and Physiological Effects:
TDB has been shown to have minimal toxicity in mammalian cells, making it a promising candidate for further development as a therapeutic agent. It has been shown to have a broad spectrum of activity against various microorganisms, including bacteria, fungi, and viruses. TDB has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TDB is its broad spectrum of activity against various microorganisms. This makes it a promising candidate for the development of new antimicrobial agents. However, TDB has some limitations for lab experiments, including its relatively low solubility in water and its tendency to aggregate in solution. These factors can make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are several potential future directions for research on TDB. One area of interest is the development of TDB-based antimicrobial agents for use in medicine and agriculture. Another area of interest is the study of TDB's anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Additionally, further research is needed to better understand the mechanism of action of TDB and its potential applications in other fields of scientific research.
Synthesemethoden
The synthesis of TDB involves the reaction of tetradecylamine with benzene-1,2-dicarboxylic acid. The reaction is carried out in the presence of a catalyst, typically sulfuric acid. The resulting product is a white crystalline solid that is soluble in organic solvents such as chloroform and methanol.
Wissenschaftliche Forschungsanwendungen
TDB has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have antimicrobial, antiviral, and antitumor properties. TDB has also been studied for its ability to inhibit the growth of biofilms, which are communities of microorganisms that can cause infections and other health problems.
Eigenschaften
IUPAC Name |
4-tetradecylbenzene-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-15-16-19(21)20(22)17-18/h15-17H,2-14,21-22H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UELHLMKHNRVDIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC1=CC(=C(C=C1)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


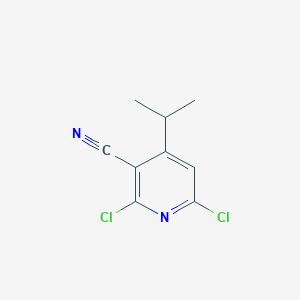
![4-(6-((Imidazo[1,2-a]pyridin-2-ylmethyl)thio)pyrimidin-4-yl)morpholine](/img/structure/B2614178.png)

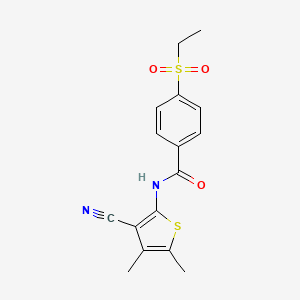
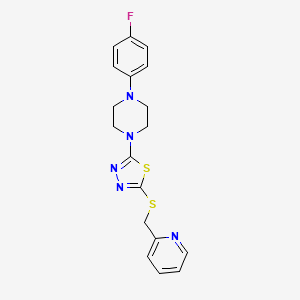


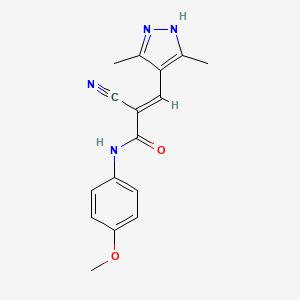
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2614190.png)
![N-[[4-benzyl-5-[2-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2614191.png)
